molecular formula C18H17BrN2O3 B3019828 N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide CAS No. 313274-73-6

N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide

Cat. No.: B3019828
CAS No.: 313274-73-6
M. Wt: 389.249
InChI Key: LRTSRRVZQVJLSI-UHFFFAOYSA-N
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Description

N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide is a chemical compound with a complex structure that includes a benzoyl group, a bromophenyl group, and a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-benzoyl-4-bromophenylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with propionamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetyl-4-bromophenyl)acetamide
  • N-(2-benzoyl-4-bromophenyl)-2-(phenylsulfonyl)acetamide
  • 4-[(2-Benzoyl-4-bromophenyl)amino]-4-oxobutanoic acid

Uniqueness

N-(2-((2-benzoyl-4-bromophenyl)amino)-2-oxoethyl)propionamide is unique due to its specific structural features, such as the combination of benzoyl, bromophenyl, and propionamide groups.

Properties

IUPAC Name

N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-2-16(22)20-11-17(23)21-15-9-8-13(19)10-14(15)18(24)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTSRRVZQVJLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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